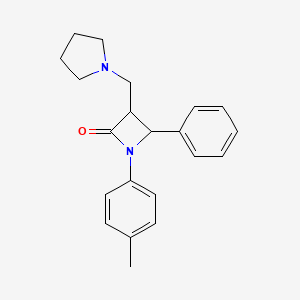
1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone is a synthetic compound belonging to the class of azetidinones. Azetidinones are four-membered lactams that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of the pyrrolidinylmethyl group and the phenyl rings in its structure contributes to its unique chemical properties and potential pharmacological effects.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone involves several steps, typically starting with the preparation of the azetidinone ring. One common synthetic route includes the reaction of 4-methylbenzaldehyde with phenylacetic acid to form an intermediate, which is then cyclized with pyrrolidine and a suitable catalyst to yield the final product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinylmethyl group, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break the azetidinone ring, resulting in the formation of amides or carboxylic acids.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent for treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1-(4-Methylphenyl)-4-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone can be compared with other similar compounds, such as:
α-Pyrrolidinohexiophenone: A stimulant compound with a similar pyrrolidinyl group but different pharmacological effects.
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Azetidinone derivatives: Other azetidinones have been studied for their potential as antibiotics and anticancer agents, highlighting the versatility of this chemical scaffold.
Properties
IUPAC Name |
1-(4-methylphenyl)-4-phenyl-3-(pyrrolidin-1-ylmethyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-16-9-11-18(12-10-16)23-20(17-7-3-2-4-8-17)19(21(23)24)15-22-13-5-6-14-22/h2-4,7-12,19-20H,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTQWILGFCKYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)CN3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














